molecular formula C11H15NO B312805 1-[4-(Propylamino)phenyl]ethanone

1-[4-(Propylamino)phenyl]ethanone

Cat. No.: B312805
M. Wt: 177.24 g/mol
InChI Key: XLKDSYHBEKKNKX-UHFFFAOYSA-N
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Description

1-[4-(Propylamino)phenyl]ethanone is an acetophenone derivative featuring a propylamino (-NHCH₂CH₂CH₃) substituent at the para position of the phenyl ring. Substituents like the propylamino group influence solubility, electronic properties, and interactions with biological targets, such as enzymes or receptors .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1-[4-(propylamino)phenyl]ethanone

InChI

InChI=1S/C11H15NO/c1-3-8-12-11-6-4-10(5-7-11)9(2)13/h4-7,12H,3,8H2,1-2H3

InChI Key

XLKDSYHBEKKNKX-UHFFFAOYSA-N

SMILES

CCCNC1=CC=C(C=C1)C(=O)C

Canonical SMILES

CCCNC1=CC=C(C=C1)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-[4-(Propylamino)phenyl]ethanone with structurally related acetophenone derivatives, focusing on molecular properties, synthesis, bioactivity, and safety.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituent Bioactivity/Safety Notes Reference ID
1-[4-(Propylamino)phenyl]ethanone (Target) C₁₁H₁₅NO 177.24 -NHCH₂CH₂CH₃ Hypothesized antimicrobial/antifungal activity Inferred
1-[4-(1,1-Dimethylethyl)phenyl]ethanone C₁₂H₁₆O 176.25 -C(CH₃)₃ Low acute toxicity (UN1224; liquid ketone class)
1-(4-(Quinolin-8-ylamino)phenyl)ethanone C₁₇H₁₅N₃O 277.32 -NH-(quinolin-8-yl) Antibacterial activity (chalcone derivatives)
1-[4-(4-Methyl-1H-imidazol-1-yl)phenyl]ethanone C₁₅H₁₄N₂O 250.29 -N-(4-methylimidazole) White crystalline solid; pharmaceutical intermediate
1-[4-(Bromomethyl)phenyl]ethanone C₉H₉BrO 213.07 -CH₂Br Industrial use; rising production (2020–2025)
1-(4-Isopropoxyphenyl)ethanone C₁₁H₁₄O₂ 178.23 -OCH(CH₃)₂ Synthetic intermediate; commercial availability

Key Comparative Insights

Substituent Effects on Bioactivity The quinolin-8-ylamino derivative (C₁₇H₁₅N₃O) exhibits notable antibacterial activity, likely due to the quinoline moiety’s ability to intercalate DNA or inhibit topoisomerases . In contrast, the tert-butyl analog (C₁₂H₁₆O) lacks reported bioactivity but is classified as a low-hazard industrial ketone . For instance, imidazole-containing compounds are often bioactive due to their hydrogen-bonding capacity and aromaticity .

Synthetic Methods Claisen-Schmidt Condensation: Used to synthesize chalcone derivatives (e.g., 1-(4-(quinolin-8-ylamino)phenyl)ethanone) from acetophenones and aldehydes under basic conditions . Nucleophilic Substitution: Bromomethyl derivatives (C₉H₉BrO) are synthesized via bromination of methyl groups, enabling further functionalization .

tert-butyl derivatives (C₁₂H₁₆O) pose lower risks but still require standard ketone-handling protocols (ventilation, PPE) .

Market and Industrial Relevance

  • The bromomethyl derivative (C₉H₉BrO) shows increasing global production (2020–2025), driven by demand for agrochemical and pharmaceutical intermediates .
  • Isopropoxy analogs (C₁₁H₁₄O₂) are commercially available, highlighting their role in scalable synthesis .

Functional Group Analysis

  • Amino Groups (-NH₂/-NHR): Propylamino and quinolinylamino substituents enhance solubility in polar solvents and enable hydrogen bonding, critical for target binding in bioactive molecules .
  • Halogenated Groups (-Br) : Bromomethyl derivatives are versatile intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) but require careful handling due to toxicity .
  • Heterocycles (Imidazole, Quinoline): Improve metabolic stability and binding affinity in drug candidates .

Contradictions and Limitations

  • Safety data for the propylamino derivative is inferred; direct toxicological studies are needed to confirm hazard classifications.

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